molecular formula C10H12O B1664044 2-Allyl-4-methylphenol CAS No. 6628-06-4

2-Allyl-4-methylphenol

Cat. No.: B1664044
CAS No.: 6628-06-4
M. Wt: 148.2 g/mol
InChI Key: JVXJWGPWQBPZOI-UHFFFAOYSA-N
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Description

2-Allyl-4-methylphenol, also known as 4-methyl-2-(2-propenyl)phenol, is an organic compound with the molecular formula C10H12O. It is a derivative of phenol, characterized by the presence of an allyl group and a methyl group attached to the benzene ring. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Allyl-4-methylphenol can be synthesized through several methods. One common approach involves the Claisen rearrangement of allyl phenyl ether. This reaction is typically carried out under thermal conditions, where the allyl group migrates to the ortho position relative to the hydroxyl group, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency and yield. Zeolite-mediated isomerization of allyl phenyl ether is one such method, where the presence of zeolite catalysts facilitates the rearrangement process .

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Saturated phenolic derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-Allyl-4-methylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Eugenol: 4-Allyl-2-methoxyphenol, known for its use in dentistry and as a flavoring agent.

    Isoeugenol: 4-Prop-1-enyl-2-methoxyphenol, used in the fragrance industry.

    Thymol: 5-Methyl-2-(propan-2-yl)phenol, known for its antiseptic properties.

Uniqueness of 2-Allyl-4-methylphenol: Compared to similar compounds, this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of an allyl group and a methyl group provides a unique balance of reactivity and stability, making it valuable in various applications .

Properties

IUPAC Name

4-methyl-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O/c1-3-4-9-7-8(2)5-6-10(9)11/h3,5-7,11H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXJWGPWQBPZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10216478
Record name 2-Allyl-p-cresol
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6628-06-4
Record name 2-Allyl-4-methylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Allyl-4-methylphenol in essential oil research?

A: this compound features as a significant component in the essential oil of certain plants. For example, it constitutes 6.44% of the essential oil extracted from Deverra tortuosa, a plant known for its medicinal properties. [] This oil exhibited potent antifungal activity against various phytopathogenic fungi, suggesting potential applications in agriculture. [] Further research is needed to isolate the specific contribution of this compound to the overall antifungal effect.

Q2: How does the structure of this compound influence its polymerization behavior?

A: The presence of both allyl and phenolic functional groups in this compound makes it a suitable monomer for polymerization reactions. Research demonstrates its successful use in generating polyphenylene oxide (PPO) films on platinum electrodes. [] The study highlighted the impact of factors like solvent composition and concentration ratios on the resulting film properties. [] Specifically, thicker, more porous films were obtained from methanol/water solutions, while thinner, insulating films resulted from aqueous KOH solutions. [] This control over film characteristics showcases the potential of this compound in material science applications.

Q3: Can this compound be used to modify the properties of other polymers?

A: Yes, this compound can be utilized to improve the properties of existing polymers. For example, it acts as a modifying agent for bismaleimide resins. [] When incorporated into these resins, it leads to desirable characteristics like lower softening points, enhanced solubility in acetone, and improved toughness. [] This modification significantly enhances the processing characteristics and overall performance of the final resin product. []

Q4: Can microwave heating be used to accelerate reactions involving this compound?

A: Yes, microwave heating can significantly enhance the rate of reactions involving this compound. A study focusing on the Claisen rearrangement of allyl phenyl ethers demonstrated that using microwave heating at 200°C in DMF increased the reaction rate for this compound formation by 60 times compared to conventional heating. [] This highlights the potential of microwave-assisted synthesis for developing more efficient and time-saving protocols involving this compound.

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